2,3-Dimethyl-3-heptanol
Overview
Description
2,3-Dimethyl-3-heptanol is an organic compound classified as an alcohol. It has the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a heptane chain with two methyl groups at the second and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-heptanol can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding ketone, 2,3-dimethyl-3-heptanone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3-heptanol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to the corresponding ketone, 2,3-dimethyl-3-heptanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hydrocarbons under strong reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2,3-Dimethyl-3-heptanone.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,3-Dimethyl-3-heptanol has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: It may serve as a model compound in pharmacological research to study the effects of alcohols on human health.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-3-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, influencing metabolic pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, altering the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2,3-Dimethyl-3-hexanol: Similar structure but with a shorter carbon chain.
2,3-Dimethyl-3-octanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-3-pentanol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,3-Dimethyl-3-heptanol is unique due to its specific carbon chain length and the position of the methyl groups, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dimethylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEGVNXCNNWVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941319 | |
Record name | 2,3-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-71-4 | |
Record name | 2,3-Dimethyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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